(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
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Overview
Description
The compound (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves several steps, starting from readily available precursors. The key steps include the formation of the oxazolo[5,4-b]pyridine and pyrazolo[1,5-a]pyrimidine rings, followed by their coupling through a methanone linker. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its potential as a ligand for various enzymes and receptors makes it a useful tool in biochemical assays.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
- (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanol
- (6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methane
Uniqueness
The uniqueness of This compound lies in its specific combination of heterocyclic rings and functional groups. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H18F3N5O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C19H18F3N5O2/c1-9-7-15-26(6-5-14(19(20,21)22)27(15)24-9)18(28)12-8-13(11-3-4-11)23-17-16(12)10(2)25-29-17/h7-8,11,14H,3-6H2,1-2H3 |
InChI Key |
VXHYXMBRYPLORX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCN(C2=C1)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5CC5)C(F)(F)F |
Origin of Product |
United States |
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